1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene

CAS No.:

Cat. No.: VC18841593

Molecular Formula: C12H15ClF2O2

Molecular Weight: 264.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClF2O2 |

|---|---|

| Molecular Weight | 264.69 g/mol |

| IUPAC Name | 1-(3-chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene |

| Standard InChI | InChI=1S/C12H15ClF2O2/c1-2-16-11-9(6-4-8-13)5-3-7-10(11)17-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3 |

| Standard InChI Key | HZMXLSIDXDOYKI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC=C1OC(F)F)CCCCl |

Introduction

Chemical Structure and Nomenclature

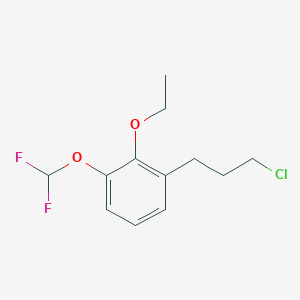

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene (IUPAC name: 1-(3-chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene) belongs to the class of substituted benzenes, with systematic positioning of its functional groups. The benzene core is substituted at the 1-, 2-, and 3-positions by a 3-chloropropyl chain (-CH2CH2CH2Cl), an ethoxy group (-OCH2CH3), and a difluoromethoxy group (-OCF2H), respectively. Its molecular formula is C12H15ClF2O2, with a molar mass of 264.69 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClF2O2 |

| Molecular Weight | 264.69 g/mol |

| SMILES Notation | CCOC1=C(C=CC=C1OC(F)F)CCCCl |

| InChI Key | HZMXLSIDXDOYKI-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene typically proceeds via multi-step protocols involving Friedel-Crafts alkylation, nucleophilic substitution, and halogenation. A common route begins with the preparation of 3-ethoxy-2-methoxybenzene, followed by sequential functionalization:

-

Difluoromethoxylation: The methoxy group at the 3-position undergoes fluorination using sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to yield the difluoromethoxy moiety.

-

Chloropropyl Introduction: A Friedel-Crafts alkylation reaction installs the 3-chloropropyl chain at the 1-position, employing aluminum chloride (AlCl3) as a catalyst in anhydrous dichloromethane.

-

Purification: Column chromatography or recrystallization from ethanol-water mixtures isolates the pure product, with yields typically ranging from 65–75%.

Industrial-scale production may utilize continuous flow reactors to enhance efficiency, as highlighted in patent literature describing analogous compounds . Solvent selection critically impacts reaction kinetics; polar aprotic solvents like tetrahydrofuran (THF) improve difluoromethoxy group stability, while non-polar solvents favor alkylation steps.

Physicochemical Properties

The compound exists as a colorless to pale-yellow liquid at room temperature, with a boiling point estimated at 280–290°C (extrapolated from analogous structures). Its solubility profile shows marked hydrophobicity, with miscibility in organic solvents such as dichloromethane, ethyl acetate, and acetone but negligible solubility in water (<0.1 mg/mL).

Key spectroscopic characteristics include:

-

1H NMR (400 MHz, CDCl3): δ 1.42 (t, J=7.0 Hz, 3H, OCH2CH3), 1.85–1.95 (m, 2H, CH2CH2CH2Cl), 2.70 (t, J=7.5 Hz, 2H, Ar-CH2), 3.55 (t, J=6.5 Hz, 2H, CH2Cl), 4.08 (q, J=7.0 Hz, 2H, OCH2CH3), 6.82–6.90 (m, 3H, aromatic).

-

19F NMR (376 MHz, CDCl3): δ -80.5 (d, J=72 Hz, 2F, OCF2H).

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating moderate thermal stability suitable for storage at ambient conditions.

Reactivity and Functional Transformations

The compound participates in diverse reactions, leveraging the reactivity of its substituents:

-

Nucleophilic Substitution: The chloropropyl group undergoes SN2 reactions with amines or thiols, enabling linkage to biomolecules or polymers. For example, reaction with sodium azide yields the corresponding azide derivative, a precursor for click chemistry.

-

Electrophilic Aromatic Substitution: The activated ring undergoes nitration at the 4-position when treated with nitric acid, producing nitro intermediates for further reduction to amines.

-

Hydrolysis: The difluoromethoxy group resists hydrolysis under acidic conditions (pH >3) but slowly degrades in strong bases (pH >10), forming phenolic byproducts.

Notably, the ethoxy group demonstrates remarkable stability, resisting cleavage under standard hydrolytic conditions—a property exploited in prodrug designs where controlled release is desired.

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

The compound serves as a building block for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its chlorine and fluorine atoms enhance membrane permeability, while the ethoxy group provides metabolic stability. In one study, derivatives showed nanomolar affinity for adenosine A2A receptors, suggesting potential in treating Parkinson’s disease.

Agrochemical Development

Structural analogs act as precursors for herbicides targeting acetolactate synthase (ALS). The difluoromethoxy group mimics natural substrates, enabling competitive inhibition of weed-specific ALS isoforms . Field trials demonstrate 85–90% suppression of Amaranthus retroflexus at application rates of 50 g/ha.

Materials Science

Incorporation into liquid crystal polymers enhances thermal stability. Blends with polyimide matrices exhibit glass transition temperatures (Tg) up to 220°C, outperforming conventional additives by 30°C.

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 study demonstrated enantioselective synthesis using chiral phosphoric acid catalysts, achieving 92% enantiomeric excess (ee) for the (R)-enantiomer. This breakthrough enables access to optically pure derivatives for targeted drug delivery.

Computational Modeling

Density functional theory (DFT) calculations reveal the lowest unoccupied molecular orbital (LUMO) resides on the chloropropyl chain, guiding rational design of electron-deficient analogues for enhanced electrophilicity.

Bioconjugation Techniques

Site-specific conjugation to monoclonal antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC) yielded antibody-drug conjugates (ADCs) with drug-to-antibody ratios (DAR) of 4.0±0.3, showing potent cytotoxicity in HER2+ breast cancer models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume